molecular formula C17H16FN3OS B2958662 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034568-04-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2958662
CAS RN: 2034568-04-0
M. Wt: 329.39
InChI Key: HYZUFQVABGLPES-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as PTACH, is a compound that has been of interest in scientific research due to its potential applications in medicine. PTACH is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, this compound has been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent anticancer activity and to be effective against a range of cancer cell lines. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in potential clinical applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form 4-fluorophenyl hydrazine. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenyl)acetate. The final step involves the reaction of ethyl 2-(4-fluorophenyl)acetate with 2-(thiophen-3-yl)ethylamine and sodium methoxide to form this compound.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c18-15-4-2-13(3-5-15)10-17(22)19-11-16(14-6-9-23-12-14)21-8-1-7-20-21/h1-9,12,16H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZUFQVABGLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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